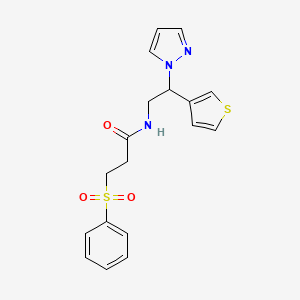
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of glucose and lipid metabolism.
作用机制
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide involves the inhibition of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, an enzyme that plays a key role in the regulation of glucose and lipid metabolism. By inhibiting the activity of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide can increase insulin sensitivity and improve glucose uptake in cells.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in cells. It has also been shown to decrease blood glucose levels and improve lipid metabolism in animal models.
实验室实验的优点和局限性
One advantage of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is its potent inhibitory activity against N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide. This makes it a valuable tool for studying the role of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide in glucose and lipid metabolism. However, one limitation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the study of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide. One direction is the development of more selective and potent N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide inhibitors, which could have improved therapeutic potential for the treatment of metabolic disorders. Another direction is the study of the effects of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide inhibition on other physiological processes, such as inflammation and cancer. Finally, the potential use of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide as a tool for studying the role of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide in the brain and nervous system could also be explored.
合成方法
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide involves several steps, including the reaction of 1H-pyrazole and thiophene with ethyl bromoacetate to form the intermediate ethyl 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)acetate. This intermediate is then reacted with phenylsulfonyl chloride and triethylamine to form the final product.
科学研究应用
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, an enzyme that plays a key role in the regulation of glucose and lipid metabolism. As such, it has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-13-17(15-7-11-25-14-15)21-10-4-9-20-21/h1-7,9-11,14,17H,8,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZSALVVLVLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2959293.png)
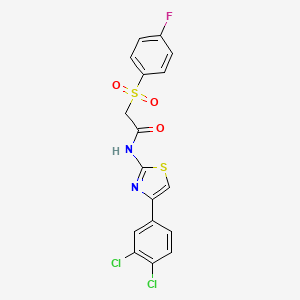
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2959302.png)
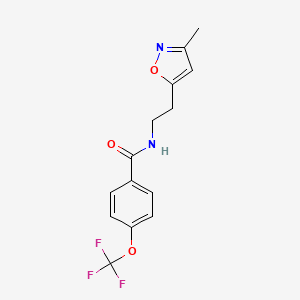
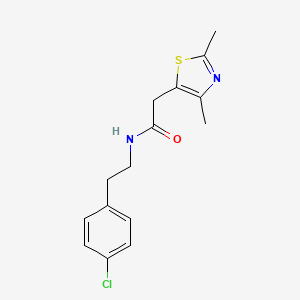
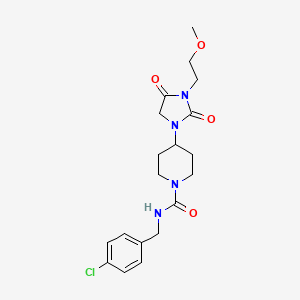
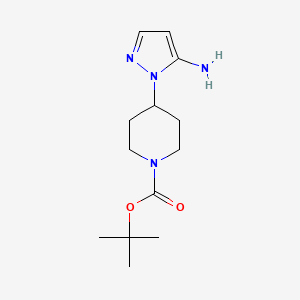
![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)

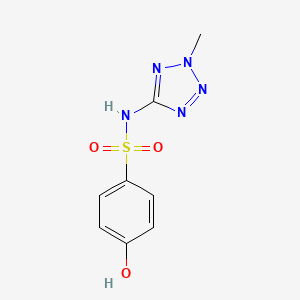

![4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2959313.png)
![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)